4-(1H-Imidazol-4-yl-methyl)-isoquinoline
Description
4-(1H-Imidazol-4-yl-methyl)-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a methyl-linked imidazole moiety at the 4-position. Isoquinoline derivatives are widely studied for their pharmacological activities, including anticancer, kinase inhibition, and estrogen receptor modulation . The imidazole group, a five-membered aromatic ring with two nitrogen atoms, often enhances bioavailability and binding affinity in drug design .
Properties
CAS No. |
214700-67-1 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)isoquinoline |
InChI |
InChI=1S/C13H11N3/c1-2-4-13-10(3-1)6-14-7-11(13)5-12-8-15-9-16-12/h1-4,6-9H,5H2,(H,15,16) |
InChI Key |
KEZAUBUZEJHTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC3=CN=CN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Fused Heterocycles
2-(p-Chlorophenyl)imidazo[2,1-a]isoquinoline
- Structure: Fused imidazo-isoquinoline system with a p-chlorophenyl substituent.
- Key Features: The imidazole is fused directly to the isoquinoline, differing from the methyl-linked imidazole in the target compound.
- Toxicity Profile: Exhibits reproductive toxicity in rodent models (TDLo: 7500 µg/kg in rats) and emits toxic Cl⁻ and NOx fumes upon decomposition .
- Significance : Highlights the impact of fused vs. substituent-linked heterocycles on toxicity and stability.
[1,2,4]Triazolo[1,5-b]isoquinolines
- Structure: Triazole ring fused to isoquinoline.
- Activity : Substituent positions (e.g., 4-methyl vs. 4-methoxy) modulate activity by up to two orders of magnitude. For example, compound 18 (4-methoxy, 10-ethyl) shows enhanced potency compared to analogs .
- Synthesis: Prepared via 2,3-diamino-isoquinolinium salts and aryl aldehydes, emphasizing the role of regiochemistry in activity .
Isoquinoline Derivatives with Cytotoxic Activity
1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (6a-d)
- Structure: Dihydropyrrolo ring fused to isoquinoline, with aryl and ethoxyamine substituents.
- Activity :
- Comparison : The dihydropyrrolo fusion confers rigidity, whereas the methyl-imidazole in the target compound may enhance solubility or receptor interaction.
4-(Aminomethylene)isoquinoline-1,3-diones
- Structure: (Z)-configured aminomethylene group at the 4-position of isoquinoline-1,3-dione.
- Activity :
- Significance : Substituent flexibility and electronic effects critically influence kinase inhibition, a consideration for imidazole-methyl derivatives.
Styryl-Substituted Isoquinolines
4-(p-Dimethylaminostyryl)isoquinoline (Ila)
- Structure: Styryl group at the 4-position, analogous to quinoline-based antitumor agents.
- Activity : Tested for lymphoma regression in rats; structural isomerism (styryl position relative to nitrogen) affects potency .
- Comparison : The imidazole-methyl group in the target compound may offer distinct electronic or steric advantages over styryl substituents.
Halogenated and Alkylated Derivatives
4-Bromoisoquinoline
- Synthesis: Derived from dibromo-tetrahydrobiisoquinolines, corrected from initial misassignment (1-bromo to 4-bromo) via NMR analysis .
- Significance : Highlights the importance of regiochemical accuracy in synthetic protocols, relevant to imidazole-methyl substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
